molecular formula C14H13ClN2O B5532173 2-(4-chlorophenyl)-N-(3-pyridinylmethyl)acetamide

2-(4-chlorophenyl)-N-(3-pyridinylmethyl)acetamide

Cat. No. B5532173
M. Wt: 260.72 g/mol
InChI Key: QNFHSHXYWONSER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves the combination of various substituents at the carbon adjacent to the amide nitrogen, exploring variants in N-acyl, N-alkyl, and amino functions. For example, studies have synthesized a series of potent compounds by introducing different alkyl and aryl substituents at specific positions of the ethyl linking moiety, leading to discoveries of compounds with significant biological activity (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis reveals that in certain acetamides, the chlorophenyl ring is oriented at specific angles to other structural features, influencing the overall molecular conformation and stability. For instance, in some cases, molecules are linked via hydrogen bonds, forming stable structures that propagate in distinct patterns (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives can vary significantly based on their structure. Oxidation reactions, for instance, can produce diverse products depending on the conditions and reactants used, highlighting the versatile chemical properties of these compounds (Pailloux et al., 2007).

Physical Properties Analysis

The crystal structure and physical properties of acetamides are often studied to understand their stability, reactivity, and potential applications. For example, the intramolecular hydrogen bonding within certain compounds can significantly affect their crystalline structure and physical characteristics (Jansukra et al., 2021).

Chemical Properties Analysis

Quantum chemical calculations and spectroscopic analyses offer insights into the conformation, vibrational frequencies, and thermodynamic properties of acetamides. These studies provide detailed information on the electronic structure, reactivity, and intermolecular interactions of the compounds, contributing to our understanding of their chemical properties (Choudhary et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-5-3-11(4-6-13)8-14(18)17-10-12-2-1-7-16-9-12/h1-7,9H,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHSHXYWONSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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